1-(2-Amino-4-bromo-6-chlorophenyl)ethan-1-one
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Overview
Description
1-(2-Amino-4-bromo-6-chlorophenyl)ethan-1-one is an organic compound with the molecular formula C8H7BrClNO. This compound is characterized by the presence of amino, bromo, and chloro substituents on a phenyl ring, making it a versatile intermediate in organic synthesis. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-bromo-6-chlorophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the bromination and chlorination of 2-aminoacetophenone. The reaction typically requires the use of bromine and chlorine in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-bromo-6-chlorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of substituted phenyl derivatives .
Scientific Research Applications
1-(2-Amino-4-bromo-6-chlorophenyl)ethan-1-one has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-bromo-6-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The pathways involved may include the inhibition of key metabolic enzymes or signaling proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-Bromo-1-(2-chlorophenyl)ethan-1-one
- 2-Amino-1-(4-bromo-2-chlorophenyl)ethan-1-one
- 2-Bromo-1-phenylethanone
Comparison: 1-(2-Amino-4-bromo-6-chlorophenyl)ethan-1-one is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .
Properties
Molecular Formula |
C8H7BrClNO |
---|---|
Molecular Weight |
248.50 g/mol |
IUPAC Name |
1-(2-amino-4-bromo-6-chlorophenyl)ethanone |
InChI |
InChI=1S/C8H7BrClNO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,11H2,1H3 |
InChI Key |
ZJORTTFHBFMQAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1Cl)Br)N |
Origin of Product |
United States |
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